molecular formula C10H13BrMgO B14662226 4-Iso-butyloxyphenylmagnesium Bromide, 0.50 M in THF

4-Iso-butyloxyphenylmagnesium Bromide, 0.50 M in THF

Cat. No.: B14662226
M. Wt: 253.42 g/mol
InChI Key: LLCOJPSEQAGDQR-UHFFFAOYSA-M
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Description

4-Iso-butyloxyphenylmagnesium Bromide, 0.50 M in Tetrahydrofuran (THF) is a Grignard reagent, which is widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Iso-butyloxyphenylmagnesium Bromide typically involves the reaction of 4-Iso-butyloxybromobenzene with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: In an industrial setting, the production of 4-Iso-butyloxyphenylmagnesium Bromide follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the inert atmosphere. The reaction is typically monitored using techniques such as gas chromatography to ensure the complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions: 4-Iso-butyloxyphenylmagnesium Bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds to form alcohols. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .

Common Reagents and Conditions: The reactions involving 4-Iso-butyloxyphenylmagnesium Bromide are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Common reagents include aldehydes, ketones, and esters, which react with the Grignard reagent to form the corresponding alcohols .

Major Products Formed: The major products formed from reactions involving 4-Iso-butyloxyphenylmagnesium Bromide are alcohols. For example, the reaction with an aldehyde will yield a secondary alcohol, while the reaction with a ketone will yield a tertiary alcohol .

Scientific Research Applications

4-Iso-butyloxyphenylmagnesium Bromide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex organic molecules. In biology, it can be used to modify biomolecules for various studies. In medicine, it is used in the synthesis of pharmaceutical intermediates. In industry, it is used in the production of fine chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Iso-butyloxyphenylmagnesium Bromide involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic carbon atom. This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 4-Iso-butyloxyphenylmagnesium Bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific applications where other Grignard reagents might not be as effective .

Properties

Molecular Formula

C10H13BrMgO

Molecular Weight

253.42 g/mol

IUPAC Name

magnesium;2-methylpropoxybenzene;bromide

InChI

InChI=1S/C10H13O.BrH.Mg/c1-9(2)8-11-10-6-4-3-5-7-10;;/h4-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LLCOJPSEQAGDQR-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

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